molecular formula C14H18O2 B14808345 3-Tert-butyl-2-cyclopropoxybenzaldehyde

3-Tert-butyl-2-cyclopropoxybenzaldehyde

Cat. No.: B14808345
M. Wt: 218.29 g/mol
InChI Key: UYOYHPAZLBCKEF-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-cyclopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring a tert-butyl group at the 3-position and a cyclopropoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. The compound’s structure combines steric bulk from the tert-butyl group with the unique stereoelectronic properties of the cyclopropoxy moiety.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-tert-butyl-2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C14H18O2/c1-14(2,3)12-6-4-5-10(9-15)13(12)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3

InChI Key

UYOYHPAZLBCKEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OC2CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-cyclopropoxybenzaldehyde typically involves the reaction of 3-tert-butyl-2-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-Tert-butyl-2-cyclopropoxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Tert-butyl-2-cyclopropoxybenzoic acid.

    Reduction: 3-Tert-butyl-2-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Tert-butyl-2-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butyl and cyclopropoxy groups contribute to the compound’s steric and electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally analogous compound to 3-Tert-butyl-2-cyclopropoxybenzaldehyde is 3-tert-butyl-2-hydroxybenzaldehyde (3-tert-butylsalicylaldehyde, C₁₁H₁₄O₂ ), documented in . Key differences lie in the substituents at the 2-position:

Property 3-Tert-butyl-2-cyclopropoxybenzaldehyde 3-tert-Butylsalicylaldehyde ()
Substituent (2-position) Cyclopropoxy (ether) Hydroxyl (phenolic group)
Molecular Formula C₁₄H₁₈O₂ C₁₁H₁₄O₂
Molecular Weight 218.29 g/mol 178.23 g/mol
Polarity Lower (lipophilic ether) Higher (polar hydroxyl)
Acidity (pKa) ~14–16 (ether O–H) ~8–10 (phenolic O–H)
Hydrogen Bonding Absent Present (intramolecular H-bonding)

The hydroxyl group in 3-tert-butylsalicylaldehyde enables hydrogen bonding and acidity, facilitating applications in chelation (e.g., metal coordination) and nucleophilic substitution reactions.

Reactivity and Stability

  • 3-tert-Butylsalicylaldehyde: The phenolic hydroxyl group allows for deprotonation under mild basic conditions, enabling use in Schiff base formation or as a directing group in electrophilic aromatic substitution. However, it is susceptible to oxidation .
  • 3-Tert-butyl-2-cyclopropoxybenzaldehyde: The cyclopropoxy group’s strained three-membered ring introduces steric hindrance, which may slow reaction kinetics in substitution reactions. Its ether linkage confers greater stability against oxidation compared to phenolic analogs.

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